

An In-Depth Technical Guide to 4-Methoxyphenyl Isocyanate (CAS: 5416-93-3)

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Compound of Interest

Compound Name: 4-Methoxyphenyl isocyanate

Cat. No.: B042312

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Methoxyphenyl isocyanate** (CAS Number 5416-93-3), a versatile reagent in organic synthesis. This document details its physicochemical properties, safety and handling information, spectroscopic data, and key synthetic applications. Detailed experimental protocols for its synthesis and its use in the formation of urea and carbamate derivatives are provided. Furthermore, this guide explores its relevance in the development of pharmacologically active compounds, supported by diagrams of reaction pathways and experimental workflows to facilitate understanding and application in a research and development setting.

Introduction

4-Methoxyphenyl isocyanate, also known as p-anisyl isocyanate, is an aromatic isocyanate characterized by the presence of a methoxy group at the para position of the phenyl ring. The isocyanate functional group ($-N=C=O$) is a highly reactive electrophile, readily undergoing nucleophilic attack by alcohols, amines, and water.^[1] This reactivity makes **4-methoxyphenyl isocyanate** a valuable building block in organic synthesis, particularly for the construction of ureas, carbamates, and other nitrogen-containing heterocycles. Its derivatives have garnered significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **4-Methoxyphenyl isocyanate** are summarized in the tables below. This data is essential for its proper handling, storage, and use in experimental setups.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	5416-93-3	[2]
Molecular Formula	C ₈ H ₇ NO ₂	
Molecular Weight	149.15 g/mol	[2]
Appearance	Colorless to light yellow liquid or low melting point solid	[3]
Melting Point	-15 °C	[2]
Boiling Point	106-110 °C at 16 mmHg	
Density	1.13 - 1.151 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.548	
Solubility	Soluble in organic solvents like ether, alcohol, and chloroform. Slightly soluble in water.	[2]
Stability	Susceptible to moisture and acid.	[2]

Table 2: Spectroscopic Data

Spectrum Type	Key Features and Reference
Infrared (IR)	Strong, characteristic N=C=O stretch around 2255 cm ⁻¹ .
¹ H Nuclear Magnetic Resonance (¹ H NMR)	Signals corresponding to the aromatic protons and the methoxy group protons.
¹³ C Nuclear Magnetic Resonance (¹³ C NMR)	Resonances for the aromatic carbons, the methoxy carbon, and the isocyanate carbon.

Safety and Handling

4-Methoxyphenyl isocyanate is a hazardous chemical and requires careful handling to minimize risks.

Table 3: Hazard Information

Hazard Statement	GHS Pictogram(s)	Precautionary Measures
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.	Danger	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
H314: Causes severe skin burns and eye damage.		P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H317: May cause an allergic skin reaction.		
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.		

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. Keep container tightly closed and away from moisture and acids.[\[2\]](#)

Personal Protective Equipment (PPE): Use in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2]

Experimental Protocols

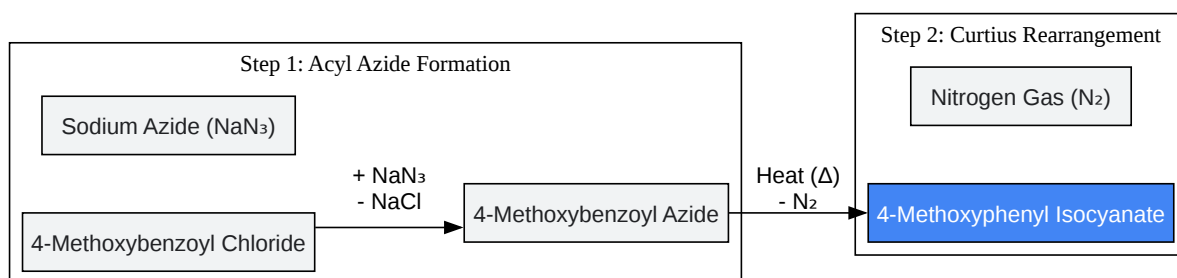
The following sections provide detailed methodologies for the synthesis of **4-Methoxyphenyl isocyanate** and its subsequent reactions to form key derivatives.

Synthesis of 4-Methoxyphenyl Isocyanate

Two common methods for the synthesis of aryl isocyanates are the Curtius rearrangement of an acyl azide and the reaction of an amine with phosgene or a phosgene equivalent.

The Curtius rearrangement provides a phosgene-free route to isocyanates from carboxylic acids.[1][4] The reaction proceeds through the thermal or photochemical decomposition of an acyl azide.[1]

- **Step 1: Synthesis of 4-Methoxybenzoyl Azide.** 4-Methoxybenzoyl chloride is reacted with sodium azide in a suitable solvent like acetone or a biphasic system. The acyl azide is often used in the next step without isolation due to its potentially explosive nature.
- **Step 2: Curtius Rearrangement.** The solution containing 4-methoxybenzoyl azide is heated in an inert solvent (e.g., toluene, benzene). The acyl azide rearranges to **4-methoxyphenyl isocyanate** with the loss of nitrogen gas.[4] The product can then be purified by distillation under reduced pressure.



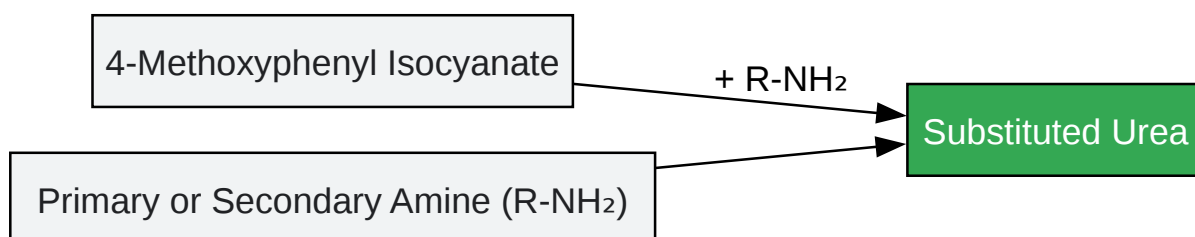
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Figure 1: Synthesis of **4-Methoxyphenyl Isocyanate** via Curtius Rearrangement.

Synthesis of Urea Derivatives

Isocyanates readily react with primary and secondary amines to form substituted ureas. This reaction is typically fast and high-yielding.[5]

- In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[6]
- To this stirred solution, add a solution of **4-methoxyphenyl isocyanate** (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.[6] For exothermic reactions, cooling in an ice bath may be necessary.
- Stir the reaction mixture at room temperature. The reaction is often complete within a few hours and can be monitored by Thin Layer Chromatography (TLC).
- If the product precipitates, it can be collected by filtration, washed with a cold solvent, and dried.[6]
- If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.



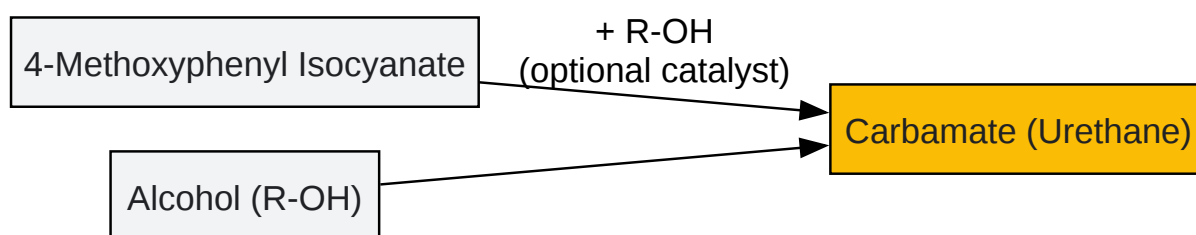
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Figure 2: General Reaction for the Synthesis of Substituted Ureas.

Synthesis of Carbamate Derivatives

The reaction of isocyanates with alcohols yields carbamates (urethanes). This reaction can be slower than the reaction with amines and may require a catalyst.[7]

- To a solution of isopropanol (1.1 equivalents) and a catalytic amount of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents) in anhydrous THF, add **4-methoxyphenyl isocyanate** (1.0 equivalent) dropwise at room temperature under an inert atmosphere.[7]
- Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
- Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography.[7]



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Figure 3: General Reaction for the Synthesis of Carbamates.

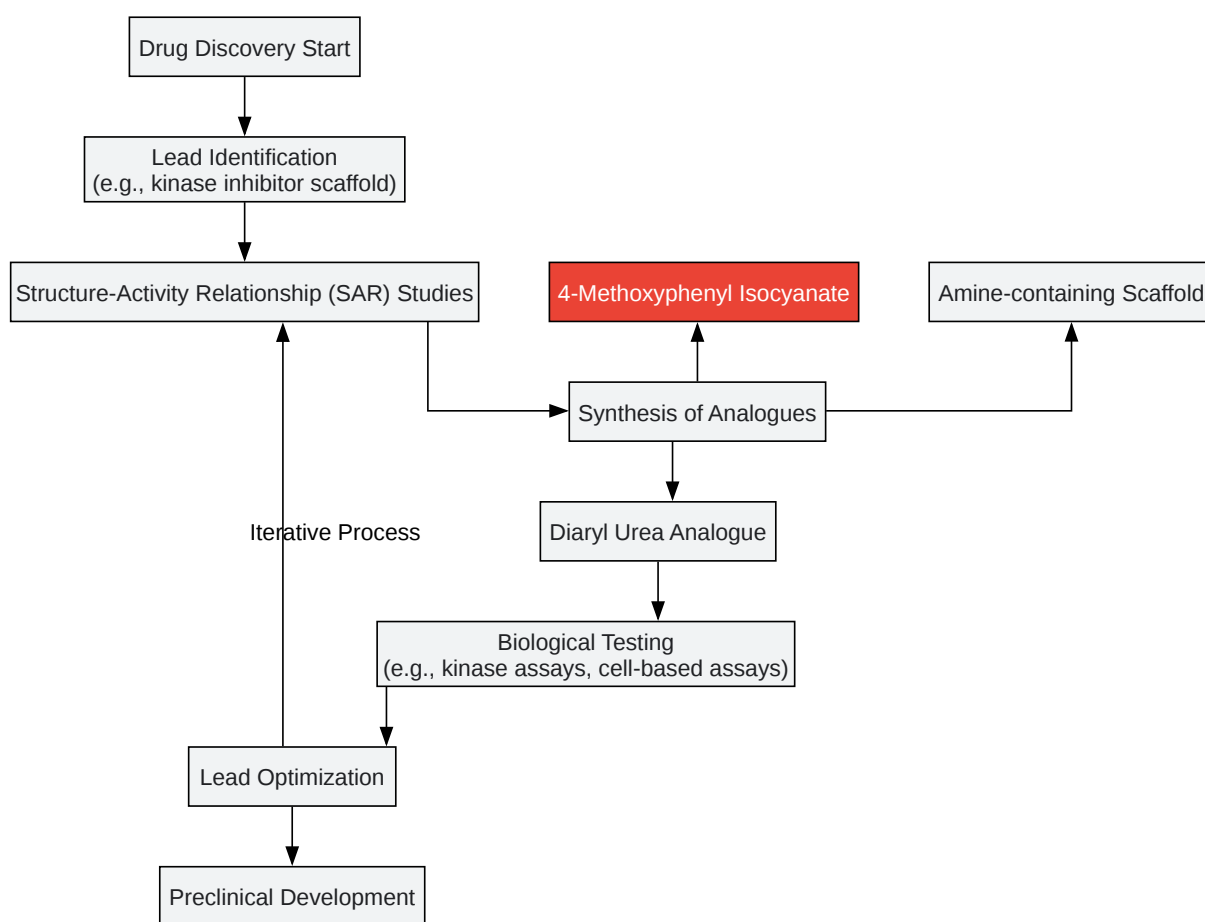
Applications in Drug Development

The urea and carbamate moieties are prevalent in a wide range of pharmaceuticals due to their ability to participate in hydrogen bonding and their metabolic stability. **4-Methoxyphenyl isocyanate** serves as a key intermediate in the synthesis of several such compounds.

Synthesis of Sorafenib Analogues

Sorafenib is a multi-kinase inhibitor used in the treatment of certain types of cancer. The core structure of sorafenib contains a diaryl urea linkage. **4-Methoxyphenyl isocyanate** can be

used to synthesize analogues of sorafenib by reacting it with various aminopyridine derivatives. This allows for the exploration of structure-activity relationships and the development of new potential kinase inhibitors.



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Figure 4: Workflow for Drug Development using **4-Methoxyphenyl Isocyanate**.

Conclusion

4-Methoxyphenyl isocyanate is a valuable and versatile reagent in organic synthesis with significant applications in the field of drug discovery and development. Its high reactivity, coupled with the biological importance of its urea and carbamate derivatives, makes it a key building block for medicinal chemists. Proper understanding of its properties, safe handling procedures, and synthetic methodologies, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.

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